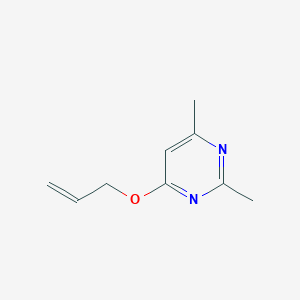

![molecular formula C8H7Cl2N3 B2838683 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine CAS No. 2253640-76-3](/img/structure/B2838683.png)

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

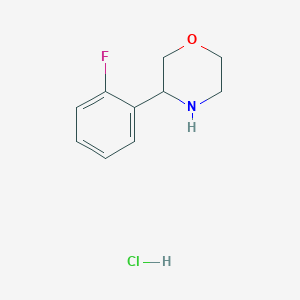

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is a chemical compound with the CAS Number: 2253640-76-3 . It has a molecular weight of 216.07 . The IUPAC name for this compound is 6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, such as 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine, has been a subject of interest due to their diverse biological activity . The most useful starting compounds for the synthesis of imidazo[1,2-b]pyridazines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The InChI code for 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is 1S/C8H7Cl2N3/c1-2-5-4-13-8(11-5)6(9)3-7(10)12-13/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound .Physical And Chemical Properties Analysis

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is a powder with a molecular weight of 216.07 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent, particularly against solid tumors. Preclinical studies suggest that it interferes with cancer cell growth and proliferation by targeting specific pathways .

DNA Damage Repair Inhibition

This compound may inhibit DNA repair mechanisms in cancer cells. By disrupting DNA repair pathways, it could enhance the effectiveness of existing chemotherapy or radiation treatments. Researchers are exploring its role in combination therapies .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine has shown anti-inflammatory properties in preclinical models. It may modulate immune responses and reduce inflammation, making it relevant for conditions like autoimmune diseases and chronic inflammation .

Neuroprotection

Studies suggest that this compound might have neuroprotective effects. It could potentially mitigate neuronal damage caused by oxidative stress, making it relevant for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Antiviral Activity

Researchers have explored the antiviral potential of 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine. It may inhibit viral replication or entry into host cells. Investigations are ongoing to determine its efficacy against specific viruses .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine derivatives could serve as photosensitizers in PDT. When exposed to light, they generate reactive oxygen species, leading to localized tumor cell death .

Safety and Hazards

The safety information for 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

6,8-dichloro-2-ethylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-2-5-4-13-8(11-5)6(9)3-7(10)12-13/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGURDFGERXJEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C(=N1)C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)

![1-[1-(3,3,3-Trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)

![N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2838607.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)

![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)

![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)

![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2838623.png)